
(S)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride, also known as S 24795, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. It is a small molecule that belongs to the class of pyridine carboxamides and has been found to have a high affinity for dopamine D3 receptors.
Scientific Research Applications
N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride as a Rho Kinase Inhibitor
A study detailed a scalable synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, investigating its potential as a novel Rho kinase inhibitor, particularly in the treatment of central nervous system disorders. This research underscores the interest in pyridine and piperazine-based compounds for neurological applications (Wei et al., 2016).
Cannabinoid CB1 Receptor Antagonists
Another area of application involves the use of pyridine and piperidine derivatives as cannabinoid CB1 receptor antagonists. Studies have explored these compounds for their potential in treating obesity, addiction, and related disorders. For instance, the binding of 123I-labeled N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251) to mouse brain cannabinoid CB1 receptors has been investigated (Gatley et al., 1996).
Antipsychotic Agent Development
Research into heterocyclic carboxamides, which share structural motifs with the queried compound, has been aimed at developing potential antipsychotic agents. These studies focus on their interactions with dopamine and serotonin receptors, suggesting the therapeutic potential of pyridine and piperidine derivatives in psychiatric medicine (Norman et al., 1996).
PCSK9 mRNA Translation Inhibition
A notable application involves N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 mRNA translation. These compounds, like the requested chemical, are explored for their potential to lower LDL cholesterol levels, offering a novel approach to treating hypercholesterolemia (Londregan et al., 2018).
Glycine Transporter 1 Inhibition
Exploration into the modulation of glycine transporter 1 (GlyT1) for therapeutic purposes has included compounds structurally related to (S)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride. These studies aim to understand the role of GlyT1 inhibitors in treating disorders such as schizophrenia and cognitive deficits (Yamamoto et al., 2016).
properties
IUPAC Name |
N-[(3S)-piperidin-3-yl]pyridine-2-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(10-5-1-2-7-13-10)14-9-4-3-6-12-8-9;;/h1-2,5,7,9,12H,3-4,6,8H2,(H,14,15);2*1H/t9-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUBFBBEEZMCAB-WWPIYYJJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)C2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

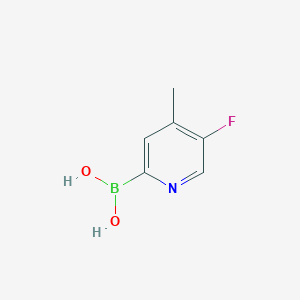
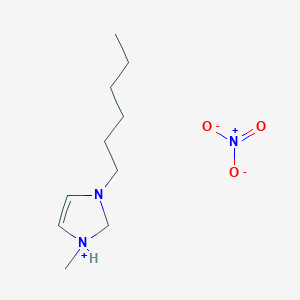

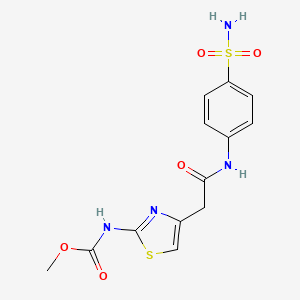


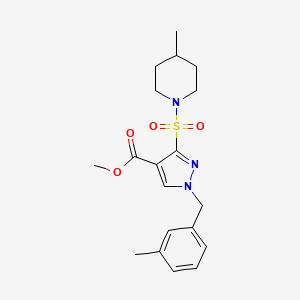
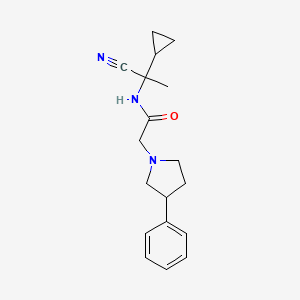

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2795416.png)
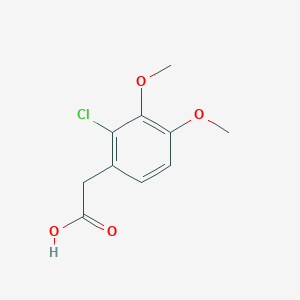
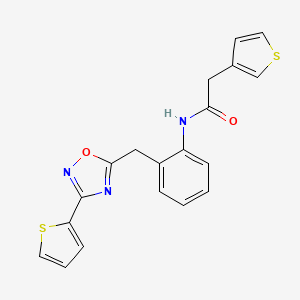
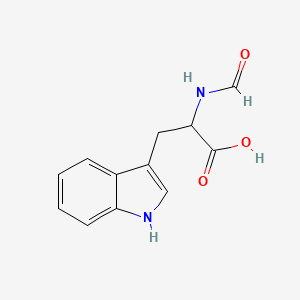
methanone](/img/structure/B2795421.png)